Cas no 1396872-04-0 (1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine)

1-(2-Bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine is a specialized organic compound featuring a piperidine core substituted with a 2-bromobenzoyl group and a (4-fluorophenyl)methoxymethyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The piperidine scaffold contributes to its potential bioactivity, particularly in CNS-targeting applications. Its well-defined stereochemistry and functional group compatibility facilitate controlled derivatization, supporting research in drug discovery and material science. The compound is typically handled under inert conditions due to its sensitivity.
1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine structure
1396872-04-0 structure
Product name:1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine
CAS No:1396872-04-0
MF:C20H21BrFNO2
MW:406.288648366928
CID:6580145
PubChem ID:71784874

1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine
    • F6111-0867
    • VU0532180-1
    • (2-bromophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
    • AKOS024532274
    • (2-bromophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
    • 1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
    • 1396872-04-0
    • Inchi: 1S/C20H21BrFNO2/c21-19-4-2-1-3-18(19)20(24)23-11-9-16(10-12-23)14-25-13-15-5-7-17(22)8-6-15/h1-8,16H,9-14H2
    • InChI Key: IZIYJBOPCQCVQS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(N1CCC(COCC2C=CC(=CC=2)F)CC1)=O

Computed Properties

  • Exact Mass: 405.07397g/mol
  • Monoisotopic Mass: 405.07397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 29.5Ų

1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6111-0867-20mg
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
20mg
$99.0 2023-09-09
Life Chemicals
F6111-0867-15mg
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
15mg
$89.0 2023-09-09
Life Chemicals
F6111-0867-10μmol
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6111-0867-10mg
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
10mg
$79.0 2023-09-09
Life Chemicals
F6111-0867-2μmol
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6111-0867-30mg
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
30mg
$119.0 2023-09-09
Life Chemicals
F6111-0867-20μmol
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6111-0867-1mg
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
1mg
$54.0 2023-09-09
Life Chemicals
F6111-0867-5mg
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
5mg
$69.0 2023-09-09
Life Chemicals
F6111-0867-4mg
1-(2-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
1396872-04-0
4mg
$66.0 2023-09-09

Additional information on 1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine

Comprehensive Overview of 1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine (CAS No. 1396872-04-0)

The compound 1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine (CAS No. 1396872-04-0) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a bromobenzoyl moiety and a fluorophenyl methoxymethyl group, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.

In recent years, the demand for piperidine derivatives has surged, driven by their versatility in medicinal chemistry. The presence of a 2-bromobenzoyl group in this compound enhances its reactivity, making it a preferred choice for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, a topic frequently searched by synthetic chemists on platforms like Reaxys and SciFinder.

Another area of interest is the fluorophenyl moiety, which is known to improve metabolic stability and bioavailability in drug candidates. This aligns with current trends in fluorinated pharmaceuticals, a hot topic in drug design forums and academic publications. The compound's methoxymethyl group further contributes to its solubility profile, addressing a common challenge in lead optimization.

From an industrial perspective, CAS No. 1396872-04-0 is gaining attention as a building block for high-value fine chemicals. Its synthesis and scalability are often discussed in process chemistry circles, with emphasis on green chemistry principles to minimize environmental impact. This resonates with the growing focus on sustainable synthesis methods, a frequently searched term in ACS Green Chemistry journals.

In summary, 1-(2-bromobenzoyl)-4-{(4-fluorophenyl)methoxymethyl}piperidine represents a compelling case study in modern chemical research. Its multifaceted applications, from medicinal chemistry to catalysis, make it a subject of ongoing exploration. For researchers seeking reliable data on this compound, platforms like PubChem and ChemSpider provide detailed physicochemical properties and safety information.

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